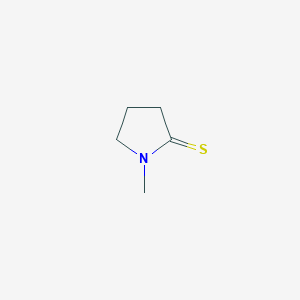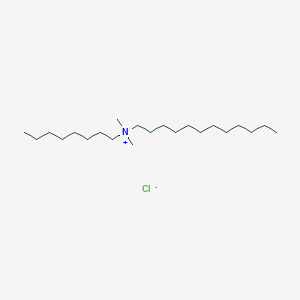
alpha-(3-(Dimethylamino)propyl)-N-ethyl-alpha-isopropyl-1-naphthaleneacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(3-(Dimethylamino)propyl)-N-ethyl-alpha-isopropyl-1-naphthaleneacetamide, also known as DMAA, is a synthetic compound that has been used as a dietary supplement and performance-enhancing drug. DMAA has been the subject of much controversy due to its potential health risks and legal status.
Mécanisme D'action
Alpha-(3-(Dimethylamino)propyl)-N-ethyl-alpha-isopropyl-1-naphthaleneacetamide acts as a sympathomimetic drug by stimulating the release of norepinephrine and dopamine in the central nervous system. It also acts as a vasoconstrictor by binding to alpha-adrenergic receptors in blood vessels.
Effets Biochimiques Et Physiologiques
Alpha-(3-(Dimethylamino)propyl)-N-ethyl-alpha-isopropyl-1-naphthaleneacetamide has been shown to increase heart rate, blood pressure, and metabolic rate. It also increases alertness and improves cognitive performance. However, alpha-(3-(Dimethylamino)propyl)-N-ethyl-alpha-isopropyl-1-naphthaleneacetamide has been associated with adverse effects such as cardiovascular events, seizures, and death.
Avantages Et Limitations Des Expériences En Laboratoire
Alpha-(3-(Dimethylamino)propyl)-N-ethyl-alpha-isopropyl-1-naphthaleneacetamide has been used as a tool to study the effects of sympathomimetic drugs on the central nervous system. However, its use in lab experiments is limited due to its potential health risks and legal status.
Orientations Futures
Future research on alpha-(3-(Dimethylamino)propyl)-N-ethyl-alpha-isopropyl-1-naphthaleneacetamide should focus on its potential use as a model compound for the development of new drugs that target the adrenergic system. This could lead to the development of safer and more effective drugs for the treatment of cardiovascular and neurological disorders. Additionally, research should be conducted to better understand the adverse effects of alpha-(3-(Dimethylamino)propyl)-N-ethyl-alpha-isopropyl-1-naphthaleneacetamide and to develop strategies for minimizing these risks.
Méthodes De Synthèse
Alpha-(3-(Dimethylamino)propyl)-N-ethyl-alpha-isopropyl-1-naphthaleneacetamide is synthesized by reacting 1-naphthaleneacetic acid with N,N-dimethylaminoethyl chloride to form 1-(3-(dimethylamino)propyl)naphthalene-2-carboxylic acid. This compound is then reacted with ethyl iodide and isopropylamine to form alpha-(3-(Dimethylamino)propyl)-N-ethyl-alpha-isopropyl-1-naphthaleneacetamide.
Applications De Recherche Scientifique
Alpha-(3-(Dimethylamino)propyl)-N-ethyl-alpha-isopropyl-1-naphthaleneacetamide has been used in scientific research as a tool to study the effects of sympathomimetic drugs on the central nervous system. It has also been used as a model compound for the development of new drugs that target the adrenergic system.
Propriétés
Numéro CAS |
14722-17-9 |
|---|---|
Nom du produit |
alpha-(3-(Dimethylamino)propyl)-N-ethyl-alpha-isopropyl-1-naphthaleneacetamide |
Formule moléculaire |
C22H32N2O |
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
5-(dimethylamino)-N-ethyl-2-naphthalen-1-yl-2-propan-2-ylpentanamide |
InChI |
InChI=1S/C22H32N2O/c1-6-23-21(25)22(17(2)3,15-10-16-24(4)5)20-14-9-12-18-11-7-8-13-19(18)20/h7-9,11-14,17H,6,10,15-16H2,1-5H3,(H,23,25) |
Clé InChI |
LIWOFFQGWFHCFW-UHFFFAOYSA-N |
SMILES |
CCNC(=O)C(CCCN(C)C)(C1=CC=CC2=CC=CC=C21)C(C)C |
SMILES canonique |
CCNC(=O)C(CCCN(C)C)(C1=CC=CC2=CC=CC=C21)C(C)C |
Synonymes |
α-[3-(Dimethylamino)propyl]-N-ethyl-α-isopropyl-1-naphthaleneacetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















